Cck-jmv-180 - 119733-42-5

Cck-jmv-180

Catalog Number: EVT-270601
CAS Number: 119733-42-5
Molecular Formula: C55H72N8O18S
Molecular Weight: 1165.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jmv 180 is a CCK analog that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors.
Overview

Cck-jmv-180, also known as CCK-JMV-180, is a synthetic peptide analogue of cholecystokinin, specifically derived from the C-terminal heptapeptide of cholecystokinin (CCK-7). It has been designed to interact with both high-affinity and low-affinity cholecystokinin receptors, exhibiting distinct functional actions at each receptor type. The compound has garnered attention for its potential applications in understanding pancreatic functions and the regulation of digestive enzyme secretion.

Source

Cck-jmv-180 was developed as part of research aimed at elucidating the mechanisms of action of cholecystokinin analogues. It is synthesized from a specific sequence that includes a sulfonated tyrosine residue and an amide group, which enhances its binding affinity and specificity to CCK receptors. The peptide's structure is characterized as BOC-Tyrosine(SO3) Ahx-Gly-Tryptophan-Ahx-Aspartic acid2 phenylethyl ester .

Classification

Cck-jmv-180 is classified as a peptide hormone analogue. It falls under the category of gastrointestinal hormones and is specifically involved in the regulation of digestive processes, particularly in stimulating enzyme secretion from pancreatic acini.

Synthesis Analysis

Methods

The synthesis of Cck-jmv-180 typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. The process generally includes:

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids to build the peptide chain.
  2. Deprotection: After each addition, protective groups on the amino acids are removed to allow for further reactions.
  3. Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the solid support and purified through techniques such as high-performance liquid chromatography.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Characterization methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide.

Molecular Structure Analysis

Structure

Cck-jmv-180 has a specific molecular structure that allows it to interact effectively with CCK receptors. The key features include:

  • Amino Acid Sequence: The sequence includes modified residues that enhance receptor binding.
  • Sulfonation: The presence of a sulfonated tyrosine residue increases its hydrophilicity and binding affinity.

Data

The molecular weight of Cck-jmv-180 is approximately 1,200 Daltons, and its structure can be represented in various forms including linear and three-dimensional models to visualize its interaction with receptors.

Chemical Reactions Analysis

Reactions

Cck-jmv-180 primarily acts through binding to cholecystokinin receptors, leading to various biochemical responses:

  1. Receptor Binding: It binds with high affinity to both high-affinity (Kd = 2.2 nM) and low-affinity (Kd = 19 nM) CCK receptors .
  2. Signal Transduction: Upon binding, it stimulates phospholipase C activity, triggering intracellular signaling pathways that result in enzyme secretion.

Technical Details

The interaction with receptors can be measured using radiolabeled ligands to assess binding affinities and functional responses in pancreatic acini preparations.

Mechanism of Action

Process

Cck-jmv-180 functions by selectively activating high-affinity CCK receptors while acting as a competitive antagonist at low-affinity receptors. This dual action leads to:

  • Stimulation of Amylase Secretion: Activation of high-affinity receptors results in increased secretion of pancreatic amylase.
  • Inhibition at Low-Affinity Receptors: Conversely, it can inhibit secretion when binding to low-affinity receptors under certain conditions .

Data

Research indicates that Cck-jmv-180 can cause a significant increase (up to 14-fold) in amylase secretion comparable to that induced by native CCK peptides .

Physical and Chemical Properties Analysis

Physical Properties

Cck-jmv-180 is a white to off-white powder at room temperature, soluble in aqueous solutions due to its peptide nature. Its stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

The compound exhibits typical properties associated with peptides:

  • Hydrophilicity: Due to sulfonation, enhancing solubility.
  • Stability: Sensitive to proteolytic enzymes but stable under physiological conditions when administered correctly.

Relevant data on solubility profiles and stability under various conditions are essential for practical applications.

Applications

Cck-jmv-180 has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying cholecystokinin receptor signaling pathways.
  2. Pancreatic Function Studies: Used in experiments assessing enzyme secretion mechanisms in pancreatic acini.
  3. Potential Therapeutic Applications: Investigated for its role in modulating digestive processes and potential implications in gastrointestinal disorders.
Introduction to Cholecystokinin (CCK) Receptor Systems

Overview of CCK Receptor Subtypes (CCKA and CCKB) and Signaling Roles

Cholecystokinin (CCK) receptors are class A G protein-coupled receptors (GPCRs) that mediate diverse physiological processes, including pancreatic secretion, gallbladder contraction, gastric emptying, and satiety. Two subtypes exist: CCKA (CCK1R) and CCKB (CCK2R), which share 50% sequence homology but exhibit distinct ligand specificity, tissue distribution, and signaling functions [5] [8].

Structural and Pharmacological Differences:

  • CCKA receptors require sulfated CCK heptapeptide (Y-MGWMDF-amide) for high-affinity binding. They are predominantly expressed in pancreatic acini, gallbladder, vagal afferent neurons, and gastrointestinal smooth muscle [5] [8].
  • CCKB receptors bind both CCK and gastrin via their carboxyl-terminal tetrapeptide (WMDF-amide) and are abundant in the central nervous system, gastric parietal cells, and pancreatic cancer cells [5] [8].

Table 1: Key Characteristics of CCK Receptor Subtypes

FeatureCCKA (CCK1R)CCKB (CCK2R)
Primary LigandSulfated CCK-8CCK-8, Gastrin
Tissue DistributionPancreas, Gallbladder, Vagal NeuronsBrain, Stomach (Parietal Cells), Pancreatic Tumors
Signaling Pathwaysq/PLCβ, Gαs/cAMP, Gα13/RhoAq/PLCβ, EGFR Transactivation
Physiological RolesEnzyme Secretion, Satiety, Gut MotilityAcid Secretion, Anxiety, Cell Proliferation

Signaling Mechanisms:Both receptors activate phospholipase Cβ (PLCβ) via Gαq coupling, leading to inositol trisphosphate (IP3)-mediated Ca2+ release and protein kinase C (PKC) activation [1] [5]. CCKA receptors additionally couple to:

  • s: Elevates cAMP in pancreatic acini [8].
  • 13: Activates RhoA pathways to modulate cytoskeletal dynamics [8].CCKB receptors uniquely drive epidermal growth factor receptor (EGFR) transactivation, promoting cell proliferation in pathological contexts [5] [7].

Table 2: Signaling Effectors Downstream of CCK Receptor Activation

Effector PathwayCCKACCKBFunctional Outcome
PLCβ/IP3/Ca2+Enzyme Secretion, Contraction
cAMP/PKA✓ (High [CCK])Metabolic Regulation
RhoA/ROCKCell Motility, Cytoskeletal Remodeling
EGFR TransactivationCell Proliferation, Tumor Growth

Dual-Affinity States of CCKA Receptors: High-Affinity vs. Low-Affinity Binding Dynamics

The CCKA receptor exhibits biphasic binding kinetics, transitioning between high-affinity (nanomolar) and low-affinity (micromolar) states. This duality governs physiological responses like amylase secretion in pancreatic acini, where high-affinity states stimulate secretion and low-affinity states inhibit it [1] [8].

Molecular Basis of Affinity States:

  • High-Affinity State: Associated with receptor coupling to Gαq. Agonist binding induces conformational changes that facilitate PLCβ activation and transient Ca2+ oscillations [1] [6].
  • Low-Affinity State: Triggered by supramaximal CCK concentrations (>10 pM), leading to PKC-mediated receptor phosphorylation, Gαq uncoupling, and desensitization [6] [8].

JMV-180 as a Tool to Decipher Affinity States:The CCK analog JMV-180 (C58H77N13O12S) acts as:

  • A high-affinity agonist: Fully stimulates amylase secretion and PLC activation at nanomolar concentrations in rat pancreatic acini [1] [4].
  • A low-affinity antagonist: Inhibits CCK-8-induced responses (e.g., IP3 production, Ca2+ overload) by stabilizing the receptor in a Gαq-coupled state that resists transition to low-affinity conformations [1] [3].

Table 3: Functional Outcomes of CCKA Receptor Affinity States

ParameterHigh-Affinity StateLow-Affinity State
Agonist ConcentrationLow (pM–nM CCK-8)High (>10 pM CCK-8)
G Protein Couplingq/PLCβUncoupling from Gαq
Ca2+ DynamicsOscillatory SignalsSustained Plateau, Inhibition of Oscillations
JMV-180 ActionFull Agonist (Amylase Secretion)Antagonist (Blocks CCK-8 Effects)

Mechanistic Insights from JMV-180:

  • PLCβ Activation: JMV-180 stimulates phosphatidylinositol (PtdIns) and phosphatidic acid (PtdOH) labeling via PLCβ, though efficacy is 39% of CCK-8’s maximal effect, confirming partial agonism [1].
  • Calcium Signaling: Unlike CCK-8, JMV-180 releases Ca2+ from IP3-insensitive intracellular pools independently of PLCβ. This occurs even after IP3 or caffeine-sensitive pools are depleted [4] [6].
  • Lithium Sensitivity: JMV-180’s PLCβ activation is detectable only when stimuli exceed 20–60% of maximal response, due to lithium’s uncompetitive inhibition of inositol monophosphatases [1].

Physiological Implications:The dual actions of JMV-180 resolve controversies about CCKA receptor signaling. By selectively activating high-affinity states while blocking low-affinity desensitization, JMV-180 sustains physiological amylase secretion without cytotoxic Ca2+ overload—a contrast to CCK-8’s bell-shaped dose-response curve [1] [8].

Properties

CAS Number

119733-42-5

Product Name

Cck-jmv-180

IUPAC Name

(3S)-4-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[6-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid

Molecular Formula

C55H72N8O18S

Molecular Weight

1165.3 g/mol

InChI

InChI=1S/C55H72N8O18S/c1-55(2,3)80-54(75)63-41(29-36-21-23-38(24-22-36)81-82(76,77)78)50(71)56-26-13-5-9-19-45(64)59-34-47(66)61-42(30-37-33-58-40-18-12-11-17-39(37)40)51(72)57-27-14-6-10-20-46(65)60-43(31-48(67)68)52(73)62-44(32-49(69)70)53(74)79-28-25-35-15-7-4-8-16-35/h4,7-8,11-12,15-18,21-24,33,41-44,58H,5-6,9-10,13-14,19-20,25-32,34H2,1-3H3,(H,56,71)(H,57,72)(H,59,64)(H,60,65)(H,61,66)(H,62,73)(H,63,75)(H,67,68)(H,69,70)(H,76,77,78)/t41-,42-,43-,44-/m0/s1

InChI Key

PFMXXIJBGKRAJY-ITMZJIMRSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

Boc-Tyr(S03)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester
BOC-Tyr(SO3) Ahx-Gly-Trp-Ahx-Asp2 phenylethyl ester
butyloxycarbonyl-tyrosyl-aminohexanoyl-glycyl-tryptophyl-aminohexanoyl-aspartyl phenylethyl ester
CCK-JMV-180
JMV 180
JMV-180

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.